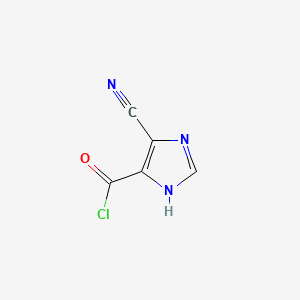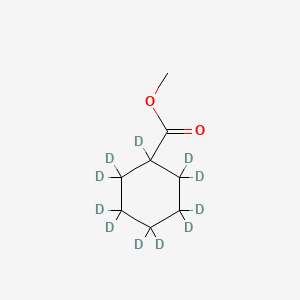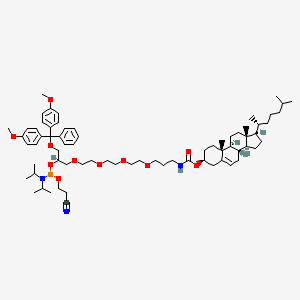
Benzylboronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzylboronic acid pinacol ester is an organoboron compound with the molecular formula C₁₃H₁₉BO₂. It is a derivative of boronic acid, where the boron atom is bonded to a benzyl group and a pinacol ester group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzylboronic acid pinacol ester can be synthesized through several methods. One common approach involves the reaction of benzylboronic acid with pinacol in the presence of a dehydrating agent. Another method includes the direct synthesis from arylamines using diboron pinacol ester (B₂pin₂) under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of catalysts and controlled environments to facilitate the reaction and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Benzylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, often facilitated by specific reagents and conditions.
Substitution Reactions: It can also undergo substitution reactions where the benzyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Reaction conditions often involve heating and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in Suzuki-Miyaura coupling, the primary product is a biaryl compound .
Wissenschaftliche Forschungsanwendungen
Benzylboronic acid pinacol ester has numerous applications in scientific research:
Chemistry: It is extensively used in organic synthesis for forming carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of drugs and therapeutic agents.
Industry: This compound is used in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of benzylboronic acid pinacol ester in Suzuki-Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide, forming a palladium-halide complex.
Transmetalation: The this compound transfers its benzyl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final coupled product and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Benzylboronic acid pinacol ester is unique due to its stability and reactivity in Suzuki-Miyaura coupling reactions. Its ability to form stable carbon-carbon bonds under mild conditions makes it a valuable reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
121074-61-1 |
|---|---|
Molekularformel |
C14H20O2 |
Molekulargewicht |
220.312 |
IUPAC-Name |
2-benzyl-4,4,5,5-tetramethyl-1,3-dioxolane |
InChI |
InChI=1S/C14H20O2/c1-13(2)14(3,4)16-12(15-13)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3 |
InChI-Schlüssel |
GWCCPPDUHRLFCL-UHFFFAOYSA-N |
SMILES |
CC1(C(OC(O1)CC2=CC=CC=C2)(C)C)C |
Synonyme |
BENZYLBORONIC ACID PINACOL ESTER |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


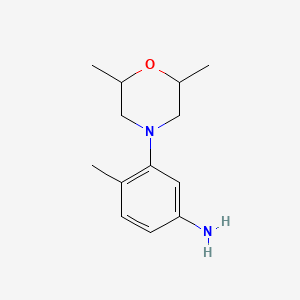
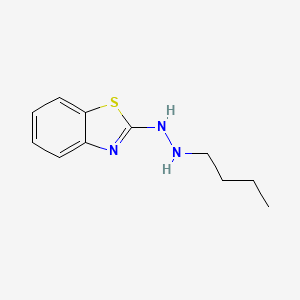
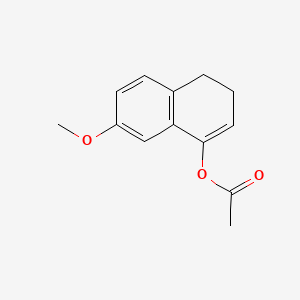
![5-Methylimidazo[1,2-c]pyrimidine](/img/structure/B569493.png)
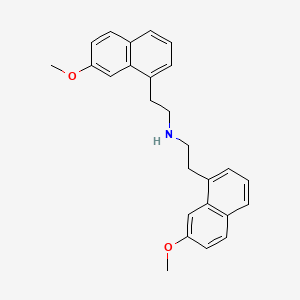
![3H-[1,4]dioxino[2,3-e]benzimidazole](/img/structure/B569495.png)
